Fak-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-1 is a focal adhesion kinase inhibitor with significant anticancer activities. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by growth factor receptors and integrins. This compound has been developed to target and inhibit the activity of focal adhesion kinase, thereby impeding tumor growth, invasion, metastasis, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Specific details on the synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Fak-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fak-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Fak-IN-1 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is activated by extracellular signals received through transmembrane receptors on the cell surface. Upon activation, focal adhesion kinase aggregates in a focal adhesion manner in the cytoplasmic membrane and promotes tumor growth, invasion, and metastasis through the activation of various signaling pathways, including the RAS/RAF/MEK/ERK pathway . This compound blocks the phosphorylation of focal adhesion kinase, thereby disrupting these signaling pathways and inhibiting tumor progression .
Comparison with Similar Compounds
Fak-IN-1 is part of a class of compounds known as focal adhesion kinase inhibitors. Similar compounds include:
IN10018: Another focal adhesion kinase inhibitor with anticancer activities.
Defactinib: A focal adhesion kinase inhibitor used in clinical trials for various cancers.
GSK2256098: A focal adhesion kinase inhibitor that has shown positive anti-tumor effects in preclinical studies
Uniqueness of this compound
This compound is unique in its specific targeting of focal adhesion kinase and its ability to inhibit the kinase activity effectively. Its chemical structure and mechanism of action distinguish it from other focal adhesion kinase inhibitors, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C24H26F3N7O4S |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
13-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-2,5,9-trimethyl-4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H25N7O2S.C2HF3O2/c1-12-24-18-20(30)28(3)16-10-23-22(26-19(16)29(4)21(18)32-12)25-15-8-14-11-27(2)7-6-13(14)9-17(15)31-5;3-2(4,5)1(6)7/h8-10H,6-7,11H2,1-5H3,(H,23,25,26);(H,6,7) |
InChI Key |
MQZJYGIRNMANHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=NC(=NC=C3N(C2=O)C)NC4=C(C=C5CCN(CC5=C4)C)OC)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.